Tetrabutylammonium tetraphenylborate (TBATPB, CAS 15522-59-5) is a highly bulky, lipophilic organic salt composed of a large quaternary ammonium cation and a non-coordinating tetraphenylborate anion. In procurement and material selection, it is primarily sourced as a specialized supporting electrolyte for non-aqueous electrochemistry in low-dielectric media, and as a hydrophobic salt additive for polymeric membranes in ion-selective electrodes (ISEs). Its dual-bulky-ion structure provides exceptional solubility in organic solvents while virtually eliminating aqueous solubility, making it a critical reagent for phase-boundary electrochemistry and solid-state sensor fabrication .
Substituting TBATPB with standard supporting electrolytes like tetrabutylammonium hexafluorophosphate (TBAPF6) or sodium tetraphenylborate (NaTPB) leads to systemic failures in specialized applications. In low-dielectric solvents, smaller anions like PF6- engage in ion-pairing with highly charged analytes, distorting redox potentials and electrochemical kinetics. In sensor manufacturing, replacing TBATPB with NaTPB introduces a hydrophilic sodium cation that rapidly leaches from hydrophobic PVC membranes into aqueous samples, causing signal drift and premature electrode failure. Procurement must strictly specify TBATPB when extreme lipophilicity and minimal ion-coordination are mandatory [1].
In cyclic voltammetry of highly charged complexes (e.g., vanadyl salen-crown complexes) in low-dielectric solvents like DMF and dichloromethane, TBATPB acts as a strictly non-coordinating electrolyte. Compared to standard TBAPF6, the extreme steric bulk of the tetraphenylborate anion prevents tight ion-pairing with the analyte cation, ensuring that measured redox potentials reflect the true electronic state of the molecule rather than an electrolyte-analyte adduct [1].
| Evidence Dimension | Anion coordination and ion-pairing tendency |
| Target Compound Data | TBATPB (Bulky TPB- anion prevents tight ion-pairing) |
| Comparator Or Baseline | TBAPF6 (PF6- allows partial coordination/ion-pairing) |
| Quantified Difference | >700 to 900 mV anodic shifts observed in highly charged states due to differential coordination environments |
| Conditions | Cyclic voltammetry in DMF (ε = 36.7) and dichloromethane (ε = 8.93) |
Buyers conducting fundamental redox studies on highly charged organometallic or macrocyclic compounds must procure TBATPB to prevent supporting electrolyte interference.
For the fabrication of plasticized PVC membranes in solid-contact reference electrodes (SC-REs), the supporting salt must remain trapped in the organic phase. TBATPB possesses an extremely low aqueous solubility of approximately 0.26 μM, making it a highly hydrophobic solid electrolyte. When compared to mixed-affinity salts like sodium tetraphenylborate (NaTPB), TBATPB prevents the leaching of the cation into the aqueous sample, thereby maintaining a stable, reproducible phase boundary potential over long-term continuous use [1].
| Evidence Dimension | Aqueous solubility / Membrane leaching |
| Target Compound Data | TBATPB (~0.26 μM aqueous solubility) |
| Comparator Or Baseline | NaTPB (Highly water-soluble Na+ cation) |
| Quantified Difference | Near-zero leaching for TBATPB vs. rapid aqueous dissolution and signal drift for NaTPB |
| Conditions | PVC/NPOE plasticized membranes in aqueous sample environments |
Sensor manufacturers must select TBATPB over NaTPB to ensure long-term calibration stability and prevent reference electrode drift in continuous monitoring devices.
In ITIES setups, achieving a wide polarizable potential window requires salts that strictly partition into their respective phases. TBATPB is the benchmark organic-phase supporting electrolyte for solvents like 1,2-dichloroethane or nitrobenzene. Unlike hydrophilic salts such as tetrabutylammonium chloride (TBACl), which partition into water, TBATPB remains exclusively in the organic phase. This strict phase segregation minimizes background charging currents and prevents premature ion crossover, maximizing the observable potential window for target analyte transfer [1].
| Evidence Dimension | Organic phase retention / Polarizable potential window |
| Target Compound Data | TBATPB (Strictly retained in nitrobenzene/DCE) |
| Comparator Or Baseline | TBACl (Partitions into the aqueous phase) |
| Quantified Difference | Enables a stable polarizable window without background crossover currents |
| Conditions | Liquid-liquid interface electrochemistry (e.g., Water/Nitrobenzene) |
Researchers designing biphasic extraction or ITIES sensors must procure TBATPB to establish a stable, polarizable liquid-liquid interface without electrolyte contamination.
Directly following from its extreme hydrophobicity, TBATPB is the optimal lipophilic salt additive for PVC-based solid-contact reference electrodes. It lowers membrane resistance while preventing electrolyte leaching into sweat or biological fluids, making it essential for long-term wearable potentiometric sensors [1].
Because of its minimal ion-pairing capabilities, TBATPB is the supporting electrolyte of choice for studying the redox behavior of multi-cationic macrocycles, polyoxometalates, and highly charged organometallic complexes in low-dielectric solvents like dichloromethane, where standard PF6- salts would cause severe spectral distortion [2].
Leveraging its absolute phase segregation, TBATPB is utilized as the organic-phase electrolyte in biphasic amperometric sensors. It allows for the precise quantification of hydrophilic drug molecules or environmental contaminants crossing the water-organic boundary by maintaining a wide, stable polarizable potential window [3].
Irritant